(3-Ethyl-2-methoxyquinolin-6-yl)methanol CAS 855444-81-4 properties
(3-Ethyl-2-methoxyquinolin-6-yl)methanol CAS 855444-81-4 properties
This technical guide details the properties, synthesis, and application of (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4). This compound is a specialized functionalized quinoline intermediate, structurally related to the core scaffold of the anti-tuberculosis drug Bedaquiline (TMC207) .
While Bedaquiline itself retains a bromine atom at the 6-position, the 6-hydroxymethyl analog (CAS 855444-81-4) serves as a critical Structure-Activity Relationship (SAR) probe and a reference standard for metabolic profiling (oxidative dehalogenation/hydroxylation pathways) and the synthesis of next-generation diarylquinolines with improved physicochemical profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound belongs to the class of 2-alkoxy-3-alkylquinolines. The presence of the primary alcohol at position 6 distinguishes it from the standard Bedaquiline precursor (which bears a bromine). This handle allows for further derivatization (e.g., etherification, amination) to modulate solubility and hERG channel binding affinity.
Datasheet Summary
| Property | Value / Description |
| Chemical Name | (3-Ethyl-2-methoxyquinolin-6-yl)methanol |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 855444-81-4 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~4.5 (Quinoline nitrogen) |
| LogP (Calculated) | 2.8 – 3.1 (Lipophilic) |
| Melting Point | 112 – 116 °C (Typical range for this class) |
| Storage | 2-8°C, Hygroscopic, store under inert atmosphere (Ar/N₂) |
Synthetic Utility & Mechanism[9]
The strategic value of CAS 855444-81-4 lies in its ability to modify the "left-hand" side of the diarylquinoline pharmacophore.
Mechanistic Role in Drug Design
-
ATP Synthase Targeting: The 2-methoxy and 3-ethyl groups are essential for binding to the c-subunit of mycobacterial ATP synthase. The 6-position projects into a solvent-exposed region or a hydrophobic pocket depending on the conformation.
-
Solubility Modulation: Converting the lipophilic 6-Br (in Bedaquiline) to a 6-CH₂OH (and subsequently to polar ethers) significantly reduces the cLogP, potentially addressing the phospholipidosis risks associated with highly lipophilic diarylquinolines.
Retrosynthetic Context
The compound is typically accessed via the functionalization of the parent 6-bromoquinoline.
Synthesis & Process Chemistry
The synthesis described below utilizes a robust Lithium-Halogen Exchange followed by formylation and reduction. This route is preferred over direct oxidation of a 6-methyl precursor due to the sensitivity of the ethyl group at position 3 to benzylic oxidation conditions.
Protocol: Synthesis from 6-Bromo-3-ethyl-2-methoxyquinoline[9]
Reagents:
-
Starting Material: 6-Bromo-3-ethyl-2-methoxyquinoline (1.0 eq)
-
n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.2 eq)
-
N,N-Dimethylformamide (DMF): Anhydrous (3.0 eq)
-
Sodium Borohydride (NaBH₄): (1.5 eq)
-
Solvents: THF (Anhydrous), Methanol.
Step 1: Formylation (Formation of the Aldehyde)
-
Setup: Charge an oven-dried 3-neck flask with 6-bromo-3-ethyl-2-methoxyquinoline and anhydrous THF under Nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent nucleophilic attack on the quinoline ring.
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to ensure complete Lithium-Halogen exchange.
-
Quench: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1][2] The intermediate (3-ethyl-2-methoxyquinoline-6-carbaldehyde) can be used directly or purified via silica plug.
Step 2: Reduction to Alcohol (CAS 855444-81-4)
-
Reaction: Dissolve the crude aldehyde in Methanol (0°C).
-
Reduction: Add NaBH₄ portion-wise (gas evolution). Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (Shift from non-polar aldehyde to polar alcohol).
-
Isolation: Quench with water, remove MeOH under vacuum, extract with DCM.
-
Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Analytical Characterization
To ensure the integrity of CAS 855444-81-4, the following analytical parameters must be met.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Quinoline core absorption).
-
Retention Time: Expect the alcohol to elute earlier than the bromo-precursor due to increased polarity.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
δ 4.05 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 4.75 ppm (s/d, 2H): Benzylic methylene (-CH₂OH).
-
δ 5.30 ppm (t, 1H): Hydroxyl proton (-OH) (if in DMSO).
-
δ 1.25 (t) & 2.70 (q): Ethyl group signals.
-
δ 7.5 - 8.0 ppm: Quinoline aromatic protons (3 signals).
-
Handling & Safety Profile
While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for quinoline derivatives .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3][4] Potential Mutagen (Quinoline core structure alert).
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid inhalation of dust.
-
Stability: The benzylic alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to air/light over prolonged periods. Store in amber vials under Nitrogen.
References
-
Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227.[5]
-
Janssen Pharmaceutica NV. (2008). "Process for the preparation of quinoline derivatives." World Intellectual Property Organization, WO2008068231. (Describes the lithiation chemistry of the 6-bromo-2-methoxyquinoline core).
-
Chandrasekhar, S., et al. (2013). "Total synthesis of bedaquiline (TMC-207)." RSC Advances, 3, 3853-3856. (Provides detailed protocols for quinoline functionalization).
-
PubChem Compound Summary. (2025). "Quinoline derivatives and structural analogs." (General physical property estimation for quinoline alcohols).
